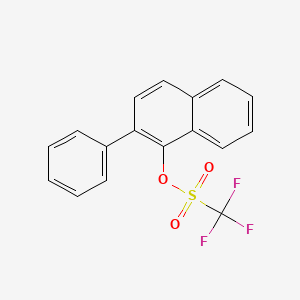

2-Phenylnaphthalen-1-yl trifluoromethanesulfonate

Description

2-Phenylnaphthalen-1-yl trifluoromethanesulfonate is a fluorinated sulfonate ester characterized by a naphthalene core substituted with a phenyl group at the 2-position and a trifluoromethanesulfonate (triflate) group at the 1-position. Triflate esters are widely utilized in organic synthesis due to their exceptional leaving group ability, enabling nucleophilic substitution reactions under mild conditions . Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings , which may limit its practical use compared to analogous reagents.

Properties

IUPAC Name |

(2-phenylnaphthalen-1-yl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3O3S/c18-17(19,20)24(21,22)23-16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYMIZCGOIUZSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 2-Phenylnaphthalen-1-yl Trifluoromethanesulfonate

General Synthetic Strategy

The preparation of 2-Phenylnaphthalen-1-yl trifluoromethanesulfonate involves two main steps:

Synthesis of 2-Phenylnaphthalen-1-ol : This intermediate is typically obtained via palladium-catalyzed Suzuki–Miyaura coupling of a brominated naphthol derivative with phenylboronic acid or related arylboronic acids.

Triflation of 2-Phenylnaphthalen-1-ol : The hydroxyl group of the naphthol is converted into the triflate group by reaction with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base such as pyridine, usually in an inert solvent like dichloromethane at low temperature.

This synthetic route is well-documented and provides high yields and selectivity.

Detailed Synthetic Procedures

Synthesis of 2-Phenylnaphthalen-1-ol

Starting from 2-bromonaphthalen-1-ol, the Suzuki–Miyaura coupling with phenylboronic acid is catalyzed by tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] using potassium phosphate as the base in 1,4-dioxane solvent at approximately 90–110 °C for 4 hours.

Electron-rich and electron-poor arylboronic acids can be used, with electron-poor boronic acids generally giving better yields.

Typical yields for this step range from 60% to 88% depending on the substituents and reaction conditions.

Triflation of 2-Phenylnaphthalen-1-ol

The triflation step involves dissolving the 2-phenylnaphthalen-1-ol in dichloromethane, cooling the solution to 0 °C, and adding pyridine as a base.

Triflic anhydride (trifluoromethanesulfonic anhydride) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 6 hours).

The reaction is quenched by aqueous acid, and the triflate product is isolated by extraction and purified by flash column chromatography.

This step typically proceeds with excellent yield (up to 92–100%).

Representative Experimental Data

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of 1-tetralone to 2-bromonaphthalen-1-ol | N-bromosuccinimide (NBS), benzoyl peroxide catalyst, reflux in benzene, 5 h | 84 | Selective bromination at position 2, no significant dibromination at position 4 |

| Suzuki coupling to 2-phenylnaphthalen-1-ol | Pd(PPh3)4 (5 mol%), K3PO4 base, 1,4-dioxane, 90–110 °C, 4 h | 60–88 | Electron-poor boronic acids favored higher yields |

| Triflation to 2-phenylnaphthalen-1-yl triflate | Triflic anhydride (1.2 equiv), pyridine (2 equiv), CH2Cl2, 0 °C to room temp, 6 h | 92–100 | Rapid reaction completion (within minutes to hours), high purity triflate obtained |

Reaction Scheme Summary

$$

\text{1-Tetralone} \xrightarrow[\text{(PhCOO)}_2]{\text{NBS, reflux}} \text{2-Bromonaphthalen-1-ol}

$$

$$

\text{2-Bromonaphthalen-1-ol} + \text{Phenylboronic acid} \xrightarrow[\text{K}3\text{PO}4]{\text{Pd(PPh}3)4, \text{dioxane}, 90-110^\circ C} \text{2-Phenylnaphthalen-1-ol}

$$

$$

\text{2-Phenylnaphthalen-1-ol} + \text{Tf}2\text{O} \xrightarrow[\text{Pyridine}]{\text{CH}2\text{Cl}_2, 0^\circ C \to rt} \text{2-Phenylnaphthalen-1-yl trifluoromethanesulfonate}

$$

Analysis of Preparation Methods

Reaction Selectivity and Chemoselectivity

The bromide position in naphthalene derivatives is more reactive than the triflate in Suzuki–Miyaura cross-coupling, allowing selective mono-substitution at the bromide site before triflate substitution.

Steric and electronic effects influence the reaction outcome, but the bromine-halide affinity is the dominant factor controlling selectivity.

The triflate group remains intact during initial coupling steps, enabling sequential functionalization strategies.

Reaction Conditions Optimization

The use of Pd(PPh3)4 as catalyst and K3PO4 as base in 1,4-dioxane solvent at 90–110 °C provides optimal yields.

Lower temperatures (around 90 °C) favor selective coupling at bromide without triflate displacement.

Equimolar or slight excess of arylboronic acid improves yield and selectivity.

Yield and Purity

Yields for the triflation step are consistently high (above 90%), indicating efficient conversion.

Suzuki coupling yields vary with substituents but generally remain in the 60–90% range.

Purification by flash chromatography yields analytically pure triflate compounds suitable for further synthetic applications.

Comprehensive Data Tables

| Compound | Molecular Formula | Molecular Weight (g/mol) | Yield (%) | Key Spectroscopic Data (Selected) |

|---|---|---|---|---|

| 2-Bromonaphthalen-1-ol | C10H7BrO | 222.07 | 84 | ^1H NMR: 5.89 ppm (OH), aromatic signals 7.2–8.1 ppm |

| 2-Phenylnaphthalen-1-ol (after coupling) | C16H12O | 220.27 | 60–88 | ^1H NMR: aromatic multiplets 6.9–8.1 ppm |

| 2-Phenylnaphthalen-1-yl triflate | C17H11F3O3S | 352.3 | 92–100 | ^19F NMR: ~−73 ppm; ^1H NMR: aromatic signals 7.5–8.1 ppm |

Chemical Reactions Analysis

Types of Reactions

2-Phenylnaphthalen-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of various oxidation states and reduced forms.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

2-Phenylnaphthalen-1-yl trifluoromethanesulfonate has several scientific research applications, including:

Biology: The compound can be used in the study of biological processes involving trifluoromethanesulfonate derivatives.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Phenylnaphthalen-1-yl trifluoromethanesulfonate involves its interaction with molecular targets and pathways. The trifluoromethanesulfonate group is known for its ability to act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s effects are mediated through its interactions with nucleophiles and other reactive species, leading to the formation of various derivatives and products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Trifluoromethanesulfonate Esters

Methyl trifluoromethanesulfonate and ethyl trifluoromethanesulfonate are smaller alkyl triflates frequently employed in alkylation reactions. Key differences include:

- Reactivity : Methyl and ethyl triflates react rapidly under microwave-assisted conditions (e.g., 150°C, 10–15 min) with cesium carbonate or sodium iodide catalysts . In contrast, the bulky aromatic substituents in 2-phenylnaphthalen-1-yl triflate likely reduce reactivity due to steric hindrance, necessitating harsher conditions or prolonged reaction times.

- Solubility : Smaller alkyl triflates are more soluble in polar aprotic solvents (e.g., acetonitrile, DMF), whereas the aromatic bulk of 2-phenylnaphthalen-1-yl triflate may favor solubility in less polar solvents.

- Applications : Methyl/ethyl triflates are preferred for small-molecule alkylation, while the naphthalene-based triflate may serve specialized roles in synthesizing sterically demanding aromatic systems.

Naphthalene Derivatives with Hydroxyl Substituents

Compounds like naphthalen-1-ol and 4-[3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol () share the naphthalene backbone but lack the triflate group. Key distinctions:

- Reactivity : Hydroxyl groups are poor leaving groups, making these derivatives unsuitable for substitution reactions. The triflate group in 2-phenylnaphthalen-1-yl triflate enables facile displacement by nucleophiles.

- Purification Challenges : Hydroxyl-substituted naphthalenes are prone to impurities (e.g., positional isomers, thiophene byproducts) requiring stringent chromatographic separation . The triflate derivative’s synthetic pathway may simplify purification due to its distinct electronic and steric profile.

Nitronaphthalene Derivatives

1-Nitronaphthalene () features a nitro group instead of a triflate. Comparative insights:

- Electronic Effects : The nitro group is strongly electron-withdrawing, activating the aromatic ring for electrophilic substitution. In contrast, the triflate group acts as a leaving group, directing reactivity toward nucleophilic attack.

Biological Activity

2-Phenylnaphthalen-1-yl trifluoromethanesulfonate (also known as 1-phenylnaphthalene-2-sulfonate) is a synthetic organic compound with significant implications in both organic chemistry and biological research. Its unique trifluoromethanesulfonate group contributes to its reactivity and potential biological activities, making it a subject of interest in various studies.

The molecular formula of 2-phenylnaphthalen-1-yl trifluoromethanesulfonate is , with a molecular weight of approximately 352.33 g/mol. The presence of the trifluoromethanesulfonate group enhances its electrophilic character, facilitating various chemical reactions, including nucleophilic substitutions and coupling reactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 352.33 g/mol |

| Functional Group | Trifluoromethanesulfonate |

| Solubility | Soluble in organic solvents |

Biological Activity

The biological activity of 2-phenylnaphthalen-1-yl trifluoromethanesulfonate has been explored in several contexts, particularly regarding its potential as a biochemical probe and therapeutic agent.

The mechanism of action for compounds like 2-phenylnaphthalen-1-yl trifluoromethanesulfonate typically involves interactions with specific enzymes or receptors. The trifluoromethanesulfonate group can engage in hydrogen bonding and hydrophobic interactions, which may modulate the activity of target proteins, leading to various biological effects such as:

- Inhibition of Enzymatic Activity : Compounds with electrophilic properties can inhibit enzymes by modifying active site residues.

- Receptor Modulation : By binding to specific receptors, these compounds can alter signaling pathways associated with cellular responses.

Case Studies

- Anticancer Activity : Research has indicated that derivatives of naphthalene compounds exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies have shown that naphthalene derivatives can inhibit cell proliferation in various cancer cell lines through the modulation of apoptotic pathways .

- Antimicrobial Properties : Some studies suggest that similar sulfonate compounds possess antimicrobial activities against a range of pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

- Neuroprotective Effects : Emerging research indicates that certain naphthalene derivatives may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .

Synthesis and Applications

The synthesis of 2-phenylnaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of naphthalene derivatives with trifluoromethanesulfonic acid or its anhydrides under controlled conditions. This process requires careful optimization to ensure high yield and purity.

Synthetic Route Overview:

- Starting Material Preparation : Naphthalene derivatives are prepared through standard organic synthesis techniques.

- Triflation Reaction : The reaction is carried out using trifluoromethanesulfonic anhydride (Tf2O) in the presence of bases like pyridine to facilitate the formation of the sulfonate group.

- Purification : The crude product is purified using column chromatography to isolate the desired compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.